molecular formula C24H24N2O2S2 B10917237 (5Z)-5-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10917237
M. Wt: 436.6 g/mol
InChI Key: DAQGPZVYZXMDEA-STZFKDTASA-N
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Description

(5Z)-5-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an indole moiety with a thiazolidinone ring, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks an alkyl halide containing the phenoxy group.

    Formation of the Thiazolidinone Ring: The final step involves the cyclization of the intermediate with a thioamide and a carbonyl compound under basic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thiazolidinone ring, potentially converting it to a thiazolidine ring.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenoxy group.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, (5Z)-5-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is being explored for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new medications.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (5Z)-5-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiazolidinone ring can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-5-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the tert-butyl group on the phenoxy moiety. This bulky group can influence the compound’s steric interactions and overall stability, potentially enhancing its biological activity and selectivity.

Properties

Molecular Formula

C24H24N2O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

(5Z)-5-[[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N2O2S2/c1-24(2,3)17-8-10-18(11-9-17)28-13-12-26-15-16(19-6-4-5-7-20(19)26)14-21-22(27)25-23(29)30-21/h4-11,14-15H,12-13H2,1-3H3,(H,25,27,29)/b21-14-

InChI Key

DAQGPZVYZXMDEA-STZFKDTASA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=S)S4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)S4

Origin of Product

United States

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